molecular formula C15H11ClN4S B12000921 5-(4-chlorophenyl)-4-{[(E)-phenylmethylidene]amino}-2,4-dihydro-3H-1,2,4-triazole-3-thione

5-(4-chlorophenyl)-4-{[(E)-phenylmethylidene]amino}-2,4-dihydro-3H-1,2,4-triazole-3-thione

Cat. No.: B12000921
M. Wt: 314.8 g/mol
InChI Key: QMEAJRWAEVGIKA-LICLKQGHSA-N
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Description

4-(benzylideneamino)-5-(4-chlorophenyl)-4H-1,2,4-triazole-3-thiol is a heterocyclic compound that has garnered significant interest in the fields of medicinal and organic chemistry This compound is characterized by its unique structure, which includes a triazole ring, a benzylideneamino group, and a chlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(benzylideneamino)-5-(4-chlorophenyl)-4H-1,2,4-triazole-3-thiol typically involves the condensation of 4-chlorobenzaldehyde with 4-amino-5-mercapto-3-substituted-1,2,4-triazole under acidic or basic conditions. The reaction is often carried out in the presence of a suitable solvent such as ethanol or methanol, and the reaction mixture is refluxed for several hours to ensure complete conversion.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Additionally, continuous flow reactors and other advanced techniques could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-(benzylideneamino)-5-(4-chlorophenyl)-4H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The benzylideneamino group can be reduced to form the corresponding amine.

    Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the chlorine atom.

Major Products Formed

    Oxidation: Disulfides or sulfonic acids.

    Reduction: Corresponding amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-(benzylideneamino)-5-(4-chlorophenyl)-4H-1,2,4-triazole-3-thiol has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an antimicrobial and antifungal agent.

    Medicine: Explored for its potential therapeutic properties, including anticancer and anti-inflammatory activities.

    Industry: Utilized in the development of corrosion inhibitors and other specialty chemicals.

Mechanism of Action

The mechanism of action of 4-(benzylideneamino)-5-(4-chlorophenyl)-4H-1,2,4-triazole-3-thiol is primarily attributed to its ability to interact with various molecular targets and pathways. The triazole ring can coordinate with metal ions, potentially inhibiting metalloenzymes. The benzylideneamino group can form hydrogen bonds with biological macromolecules, affecting their function. Additionally, the chlorophenyl group can participate in hydrophobic interactions, further influencing the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

  • 4-amino-5-(4-chlorophenyl)-4H-1,2,4-triazole-3-thiol
  • 4-(benzylideneamino)-5-phenyl-4H-1,2,4-triazole-3-thiol
  • 4-(benzylideneamino)-5-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol

Uniqueness

4-(benzylideneamino)-5-(4-chlorophenyl)-4H-1,2,4-triazole-3-thiol is unique due to the presence of both the benzylideneamino and chlorophenyl groups, which confer distinct chemical reactivity and biological activity. The combination of these functional groups allows for a broader range of interactions with biological targets, making it a versatile compound for various applications.

Properties

Molecular Formula

C15H11ClN4S

Molecular Weight

314.8 g/mol

IUPAC Name

4-[(E)-benzylideneamino]-3-(4-chlorophenyl)-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C15H11ClN4S/c16-13-8-6-12(7-9-13)14-18-19-15(21)20(14)17-10-11-4-2-1-3-5-11/h1-10H,(H,19,21)/b17-10+

InChI Key

QMEAJRWAEVGIKA-LICLKQGHSA-N

Isomeric SMILES

C1=CC=C(C=C1)/C=N/N2C(=NNC2=S)C3=CC=C(C=C3)Cl

Canonical SMILES

C1=CC=C(C=C1)C=NN2C(=NNC2=S)C3=CC=C(C=C3)Cl

Origin of Product

United States

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